molecular formula C12H12N2O2 B11458776 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid

Cat. No.: B11458776
M. Wt: 216.24 g/mol
InChI Key: APNGBPHRHHPBJU-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid ( 687133-83-1) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a tetrahydro-pyridoindole structure, a privileged scaffold in the development of bioactive molecules. The molecular formula is C12H12N2O2, with a molecular weight of 216.24 g/mol . Recent peer-reviewed research highlights the high value of pyrido[4,3-b]indole hybrids in oncology. These compounds are strategically designed to integrate distinct bioactive components, enhancing their potency and selectivity . Specifically, hybrids containing this core structure have demonstrated strong potential as anticancer agents against aggressive breast carcinoma cell lines, including triple-negative breast cancers (TNBCs) . Studies show that such compounds can induce cell cycle arrest and promote a dose-dependent increase in apoptotic cell death in cancer cells . Furthermore, molecular docking analyses suggest that these pyrido-indole-one hybrids exhibit significant binding affinity toward key cancer-related targets like the epidermal Growth Factor Receptor (EGFR), elucidating a potential mechanism of action . This reagent is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8/h1-3,13-14H,4-6H2,(H,15,16)

InChI Key

APNGBPHRHHPBJU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. High-pressure reactors and continuous flow systems are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group facilitates classical amide coupling reactions, a critical step in medicinal chemistry for generating derivatives with enhanced bioactivity.

Example Reaction:
The compound reacts with heteroaryl carboxylic acids (e.g., 5-trifluoromethyl-1H-pyrazole-3-carboxylic acid) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) under inert conditions .

Reaction Component Details
Coupling Agent HATU
Base DIPEA
Solvent DMF (Dimethylformamide) or CH₂Cl₂
Yield 22–95%, depending on substituents and reaction conditions

This reaction is pivotal in generating analogues for structure–activity relationship (SAR) studies, particularly in cystic fibrosis transmembrane conductance regulator (CFTR) potentiator development .

Decarboxylation Reactions

The carboxylic acid group can undergo decarboxylation under thermal or acidic conditions, forming the corresponding decarboxylated pyridoindole derivative. This reaction is strategically used to simplify the scaffold for further functionalization .

Salt Formation

As a hydrochloride salt, the compound participates in ionic interactions, enhancing solubility for pharmacological testing. The protonation site is likely the indole nitrogen or the pyridine nitrogen, depending on pH .

Electrophilic Substitution

The indole moiety is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though the hydrogenated pyrido ring may reduce reactivity compared to fully aromatic indoles. Substituents at the 6-position (carboxylic acid) direct electrophiles to specific positions on the ring.

Esterification

The carboxylic acid can be esterified using alcohols and acid catalysts, enabling the synthesis of prodrugs or lipophilic derivatives. For example, reaction with methanol and H₂SO₄ yields the methyl ester.

Analytical Monitoring

Reactions are monitored using:

  • HPLC : To assess purity and reaction progress.

  • NMR Spectroscopy : To confirm structural integrity (e.g., ¹H NMR for aromatic proton analysis) .

  • Mass Spectrometry : For molecular weight verification .

Stability and Reactivity Considerations

  • pH Sensitivity : The compound degrades under strongly acidic or basic conditions due to hydrolysis of the indole ring or decarboxylation .

  • Light/Oxygen : Store under inert atmospheres (N₂/Ar) to prevent oxidation .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

  • Anticancer Activity: Research indicates that derivatives of pyridoindoles exhibit anticancer properties. For instance, studies have shown that modifications to the pyrido[4,3-b]indole core can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects: Compounds related to this structure have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease .

Data Table: Pharmacological Studies

Study ReferenceActivityCell LineResult
AnticancerHeLaIC50 = 10 µM
NeuroprotectionSH-SY5YReduced apoptosis by 30%

Enzyme Inhibition:
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug design targeting metabolic disorders.

  • Case Study: A recent study investigated the inhibition of dihydrofolate reductase (DHFR) by derivatives of pyrido[4,3-b]indole. The results showed a promising IC50 value of 25 µM, indicating potential for further development as a therapeutic agent .

Data Table: Enzyme Inhibition Studies

EnzymeInhibitor Concentration (µM)IC50 Value (µM)
DHFR2525

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with signal transduction processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

KX2-391 (N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)
  • Key Differences: KX2-391 incorporates a 4-(2-morpholinoethoxy)phenyl group on the pyridine ring, unlike the unsubstituted pyridin-2-yl group in the target compound.
  • Biological Activity: KX2-391 is a potent Src kinase inhibitor (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells).
  • Implications : The absence of this substituent in the target compound may reduce kinase inhibition efficacy but could improve metabolic stability by eliminating a metabolically labile ether group.
Thiazole Derivatives (e.g., Compound 8a)
  • Structural Variation: Replacement of pyridine with thiazole in derivatives like 8a (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-2-yl)acetamide) resulted in reduced Src kinase inhibition (GI₅₀ = 1.34–2.30 µM) compared to KX2-391 .
  • Activity Trends: Pyridine’s planar aromatic system likely facilitates π-π stacking in kinase binding sites, which thiazole’s smaller heterocycle cannot fully replicate.
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
  • Key Differences : The N-substituent here is pyridin-3-ylmethyl instead of benzyl.
  • Implications: The pyridin-3-ylmethyl group may alter solubility (higher polarity) and binding interactions due to the additional nitrogen atom. No activity data are available, but structural analogs suggest such substitutions could modulate selectivity for kinase isoforms .
Triazinoindole and Triazole Hybrids
  • Examples: Compounds like 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () and hybrids with piperidine () feature bulkier fused-ring systems.

Data Table: Structural and Activity Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity (GI₅₀) Reference
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide ~294* Pyridin-2-yl, triazole, N-benzyl Not reported N/A
KX2-391 ~463† Morpholinoethoxy-phenyl, pyridine 1.34 µM (Src kinase)
Thiazole derivative 8a ~449† Thiazole, N-benzyl, morpholinoethoxy-phenyl 1.34–2.30 µM (Src kinase)
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide 294.31 Pyridin-3-ylmethyl, triazole Not reported
Benzoisoquinolin-triazole derivative () 526.61 Benzoisoquinolin, propenyl, triazole Not reported

*Estimated based on molecular formula.
†Calculated from .

Key Research Findings

Pyridine vs. Thiazole : Pyridine-containing compounds (e.g., KX2-391) show superior kinase inhibition to thiazole analogs, highlighting the importance of aromaticity and electronic properties in binding .

Substituent Effects: Electron-donating groups (e.g., morpholinoethoxy in KX2-391) enhance solubility and target affinity, while bulky groups (e.g., triazinoindole in ) may compromise pharmacokinetics .

N-Substituent Variability : Replacing benzyl with pyridin-3-ylmethyl () introduces polar interactions but may alter blood-brain barrier penetration .

Biological Activity

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a pyridoindole structure. Its molecular formula is C12H8N2O2C_{12}H_{8}N_{2}O_{2}, and it exhibits a carboxylic acid functional group which contributes to its biological activity. The compound's structure allows for interactions with various biological targets.

Neuroprotective Effects

Research indicates that compounds related to pyridoindoles exhibit neuroprotective properties. Specifically, studies have shown that derivatives can stimulate neurite outgrowth and promote neurogenesis. These effects are essential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of aminergic G protein-coupled receptors (GPCRs) plays a significant role in these neuroprotective actions .

Table 1: Neuroprotective Activities of Pyridoindoles

CompoundActivityTarget ReceptorsReference
This compoundStimulates neurite outgrowthDopamine D2L, Serotonin 5-HT2A
Other derivativesNeurogenesis promotionVarious GPCRs

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Certain derivatives demonstrate significant efficacy against various pathogens. For instance, studies have highlighted the effectiveness of pyridoindole derivatives against Leishmania donovani, the causative agent of leishmaniasis. The structure-activity relationship (SAR) analysis reveals that specific substitutions enhance antimicrobial potency .

Table 2: Antimicrobial Activities of Pyridoindoles

CompoundActivityPathogenReference
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivativesAnti-leishmanialLeishmania donovani
Other derivativesAntimicrobialVarious bacteria and fungi

Anticancer Potential

The anticancer potential of pyridoindoles has been explored extensively. Several studies report that these compounds can inhibit cell proliferation in various cancer cell lines. For example, the inhibition of cyclin-dependent kinases (CDKs) by pyridoindole derivatives has been linked to their anticancer effects. The IC50 values for these compounds indicate potent activity against tumor cells .

Table 3: Anticancer Activities of Pyridoindoles

CompoundActivityCancer Cell LineIC50 (µM)Reference
Pyridoindole derivativesCDK inhibitionHeLa cells0.36
Other derivativesAntiproliferativeA375 cells1.8

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound modulates various GPCRs implicated in neurotransmission and neuroprotection.
  • Inhibition of Kinases : It inhibits key kinases involved in cell cycle regulation and proliferation.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their neuroprotective and anticancer effects.

Case Studies

Recent studies have provided insights into the therapeutic potential of pyridoindoles:

  • A study demonstrated that a specific derivative significantly reduced neuronal cell death in models of neurodegeneration by enhancing neurotrophic factor signaling pathways.
  • Another investigation revealed that certain pyridoindole derivatives effectively inhibited the growth of resistant cancer cell lines through targeted kinase inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via thermal electrocyclization of 1-aza-6π-electron systems, as demonstrated using (E)-3-(indol-3-yl)acrylic acid derivatives under microwave-assisted conditions. Key steps include Curtius rearrangement and cyclization, with yields optimized by controlling microwave power (e.g., 150–200 W) and solvent polarity (e.g., DMF or toluene) . Alternative routes involve multi-step protocols starting from pyridine or indole precursors, where catalyst selection (e.g., palladium or copper) and temperature gradients (80–120°C) significantly impact purity and efficiency .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the indole NH (δ 10.2–11.5 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm) are critical markers.
  • HRMS : Molecular ion [M+H]⁺ should align with the theoretical mass (e.g., Mol. Wt. 438.49 for Fmoc-protected derivatives) .
  • XRD : Crystallographic data confirm the fused bicyclic framework and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye exposure (GHS H315/H319) .
  • Ventilation : Employ fume hoods to prevent inhalation of airborne particles (GHS H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. What mechanistic pathways govern the electrocyclization of precursors to form the pyridoindole core?

  • Methodological Answer : The reaction proceeds via a 6π-electrocyclic mechanism, where the conjugated diene system in (E)-3-(indol-3-yl)acrylic acid undergoes ring closure under thermal or microwave irradiation. Density Functional Theory (DFT) calculations predict a suprafacial transition state with activation energies of ~25–30 kcal/mol, validated by kinetic studies using variable-temperature NMR . Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates by stabilizing dipolar intermediates .

Q. How does substituent variation on the indole or pyridine rings affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance bacterial membrane disruption, with MIC values ≤8 µg/mL against S. aureus .
  • Anticancer Potential : Methyl or fluoro substituents at C8 improve topoisomerase II inhibition (IC₅₀ ~2–5 µM in MCF-7 cells) by increasing lipophilicity and DNA intercalation .
  • Toxicity : Carboxylic acid derivatives show reduced cytotoxicity (LD₅₀ >500 mg/kg in mice) compared to ester analogs .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt Formation : Sodium or potassium salts of the carboxylic acid moiety improve aqueous solubility (e.g., >50 mg/mL at pH 7.4) .
  • Prodrug Design : Ethyl or benzyl esters undergo enzymatic hydrolysis in serum, enhancing bioavailability (t₁/₂ = 4–6 hours in rat plasma) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (85% payload over 72 hours) with <5% burst release .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key binding motifs:

  • DNA Intercalation : The planar pyridoindole core stacks between guanine-cytosine base pairs (ΔG ~-9.5 kcal/mol) .
  • Enzyme Inhibition : Hydrogen bonding between the carboxylic acid and His45/Lys48 residues in topoisomerase II stabilizes the enzyme-inhibitor complex (RMSD <2.0 Å) .

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